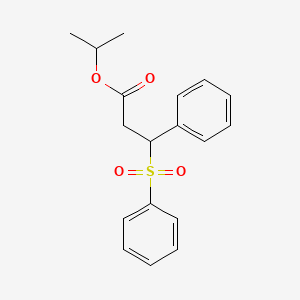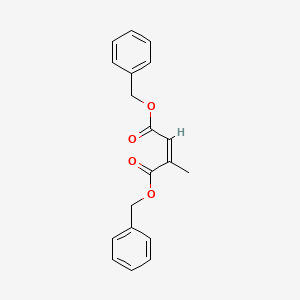
Dibenzyl 2-methylmaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl 2-methylmaleate is an organic compound that belongs to the class of maleate esters It is characterized by the presence of two benzyl groups attached to the maleate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzyl 2-methylmaleate can be synthesized through the esterification of 2-methylmaleic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl 2-methylmaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dibenzyl 2-methylmaleate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of dibenzyl 2-methylmaleate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing the active maleate and benzyl components. These components can then interact with biological molecules, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl maleate: Similar in structure but lacks the methyl group on the maleate moiety.
Dimethyl maleate: Contains methyl groups instead of benzyl groups.
Dibenzyl fumarate: An isomer with a different configuration of the double bond.
Uniqueness
Dibenzyl 2-methylmaleate is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C19H18O4 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
dibenzyl (Z)-2-methylbut-2-enedioate |
InChI |
InChI=1S/C19H18O4/c1-15(19(21)23-14-17-10-6-3-7-11-17)12-18(20)22-13-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3/b15-12- |
Clé InChI |
BOHSWXANLVKJHN-QINSGFPZSA-N |
SMILES isomérique |
C/C(=C/C(=O)OCC1=CC=CC=C1)/C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(=CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)

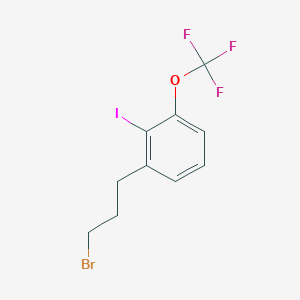
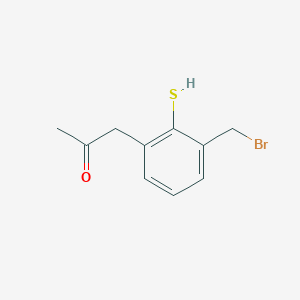
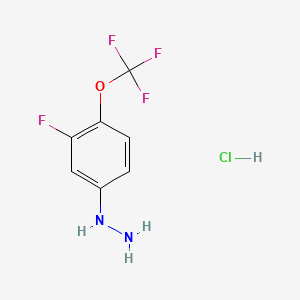
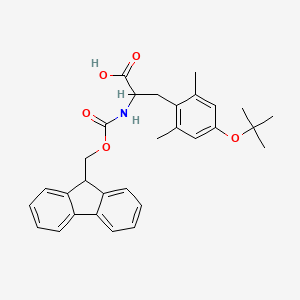
![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)
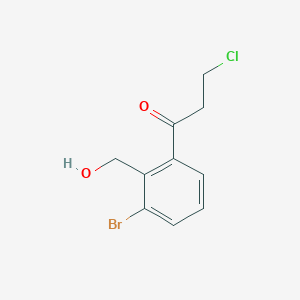
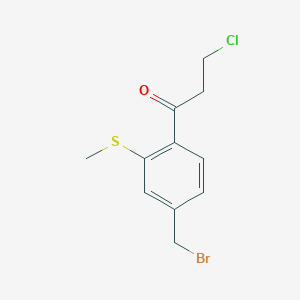
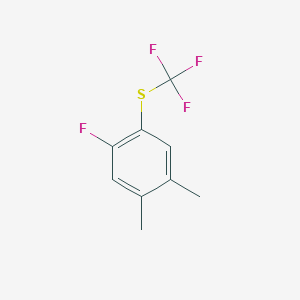

![(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14063033.png)
